molecular formula C5H8N2O2 B11924828 N-methyl-2-oxoazetidine-1-carboxamide

N-methyl-2-oxoazetidine-1-carboxamide

Cat. No.: B11924828
M. Wt: 128.13 g/mol
InChI Key: BJNYXIQLRHIDRE-UHFFFAOYSA-N
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Description

N-methyl-2-oxoazetidine-1-carboxamide: is a heterocyclic organic compound featuring a four-membered azetidine ring with a carboxamide group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. Catalysts and continuous flow reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound

    Reduction: N-methyl-2-hydroxyazetidine-1-carboxamide

    Substitution: Substituted azetidine derivatives

Scientific Research Applications

Chemistry: N-methyl-2-oxoazetidine-1-carboxamide is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique ring structure makes it valuable for studying ring strain and reactivity .

Biology: In biological research, this compound is investigated for its potential as a scaffold for designing enzyme inhibitors and other bioactive molecules. Its ability to mimic certain natural amino acids makes it useful in protein engineering studies .

Medicine: this compound derivatives are explored for their potential therapeutic applications, including as antiviral, antibacterial, and anticancer agents. Their ability to interact with specific biological targets is of significant interest .

Industry: In the industrial sector, this compound is used in the development of new materials and polymers with unique properties. Its incorporation into polymer chains can enhance mechanical strength and thermal stability .

Mechanism of Action

The mechanism of action of N-methyl-2-oxoazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

N-methyl-2-oxoazetidine-1-carboxamide

InChI

InChI=1S/C5H8N2O2/c1-6-5(9)7-3-2-4(7)8/h2-3H2,1H3,(H,6,9)

InChI Key

BJNYXIQLRHIDRE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CCC1=O

Origin of Product

United States

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